molecular formula C11H12O2 B092092 4-(3-Butenyl)benzoic acid CAS No. 15451-35-1

4-(3-Butenyl)benzoic acid

Cat. No. B092092
CAS RN: 15451-35-1
M. Wt: 176.21 g/mol
InChI Key: BSXPMRFSNMSKMC-UHFFFAOYSA-N
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Description

4-(3-Butenyl)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and behaviors that 4-(3-Butenyl)benzoic acid might exhibit. For instance, compounds with benzoic acid moieties and various substituents have been synthesized and analyzed for their molecular structures, vibrational spectra, and potential applications in fields such as liquid crystal technology and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 4-(3-Butenyl)benzoic acid often involves multi-step reactions with careful optimization of conditions such as temperature and time. For example, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved through a four-step reaction using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, a series of liquid crystal intermediates were synthesized from 4-phenylphenol through a sequence of reactions including methylation, acylation, and alkylation .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Butenyl)benzoic acid has been determined using various techniques such as X-ray crystallography and spectroscopic methods. For instance, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined from three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees . Additionally, quantum chemical calculations such as Density Functional Theory (DFT) have been employed to evaluate the molecular structure and vibrational spectra of related compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by the substituents attached to the aromatic ring. For example, the synthesis of hydroxy-(methylbutenynyl)-benzoic acid derivatives from the fungus Curvularia fallax involved biotransformation with p-amino-benzoic acid, leading to the corresponding 3-prenylbenzoic acid . This indicates that the presence of certain functional groups can facilitate specific chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are characterized by various spectroscopic techniques. The FT-IR and FT-Raman spectra of 4-butyl benzoic acid were recorded, and the vibrational frequencies were calculated using DFT, showing good agreement with experimental data . NMR spectroscopy is also used to determine the chemical shifts of hydrogen and carbon atoms in the molecule, providing information about the electronic environment . Additionally, UV-visible spectroscopy is used to study the electronic properties of these compounds, such as the HOMO-LUMO energy gap, which is relevant for understanding their reactivity and potential applications .

Scientific Research Applications

Synthetic Chemistry

4-(3-Butenyl)benzoic acid derivatives have been synthesized for various purposes, such as the development of luminescent materials and the exploration of their photophysical properties. For instance, lanthanide coordination compounds have been synthesized using derivatives of benzoic acid, demonstrating the influence of substituents on luminescent properties. These studies suggest that derivatives of 4-(3-Butenyl)benzoic acid could be valuable in designing materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Materials Science

Research into the structural and electronic properties of benzoic acid derivatives has been conducted to understand their utility in materials science. For example, the study of molecular structures and vibrational spectra of derivatives provides insight into their potential use in the quality control of medicines and drug-receptor interactions. This indicates that 4-(3-Butenyl)benzoic acid could have applications in designing materials with specific electronic or structural properties (Mathammal et al., 2016).

Photophysical Studies

The development of aromatic carboxylate ligands for lanthanide coordination compounds has explored the effects of different substituents on luminescence. These studies are relevant for understanding how 4-(3-Butenyl)benzoic acid derivatives could be tailored for use in optical devices or as luminescent materials. The ability to manipulate the electronic density and thus the photophysical properties through substitution provides a basis for the development of novel materials with tailored optical properties (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Safety And Hazards

4-(3-Butenyl)benzoic acid is classified as a skin irritant and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

4-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPMRFSNMSKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597640
Record name 4-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butenyl)benzoic acid

CAS RN

15451-35-1
Record name 4-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(but-3-en-1-yl)benzoic acid
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